4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

DUSP3/VHR phosphatase Platelet signaling Selectivity profiling

This bis-fluorinated benzothiazole-oxadiazole (CAS 862975-15-3) is a critical comparator for DUSP3/VHR inhibitor research. It features a 4-fluorophenyl group in place of the 4-methoxyphenyl found in the prototypical inhibitor MLS-0437605, altering oxadiazole ring electronics, H-bonding capacity, and lipophilicity (XLogP3-AA = 4.3). Procure alongside MLS-0437605 (4-methoxyphenyl analog) and the 6-fluoro positional isomer to build a comprehensive SAR matrix. Its metabolically stable C-F bonds (vs. labile O-CH₃) make it ideal for comparative microsomal stability assays. For oncology screening, it diversifies tubulin-binding site libraries beyond methoxy-dominated analogs.

Molecular Formula C15H8F2N4OS
Molecular Weight 330.3 g/mol
Cat. No. B2769399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Molecular FormulaC15H8F2N4OS
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)NC3=NN=C(O3)C4=CC=C(C=C4)F)F
InChIInChI=1S/C15H8F2N4OS/c16-9-6-4-8(5-7-9)13-20-21-14(22-13)19-15-18-12-10(17)2-1-3-11(12)23-15/h1-7H,(H,18,19,21)
InChIKeyZYRLKJPOWSRFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine: A Bis-Fluorinated Benzothiazole-Oxadiazole Hybrid Scaffold for Targeted Research Procurement


4-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 862975-15-3; CID 7109972) is a synthetic heterocyclic small molecule belonging to the benzothiazole-fused 1,3,4-oxadiazole class, with a molecular formula of C₁₅H₈F₂N₄OS and a molecular weight of 330.3 g/mol [1]. The compound is distinguished by the presence of two fluoro substituents: one at the 4-position of the benzothiazole ring and one at the 4-position of the pendant phenyl ring attached to the oxadiazole core [1]. This bis-fluorinated architecture places the compound within a focused chemical series that includes the structurally related, literature-characterized DUSP3 inhibitor MLS-0437605 (4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine), which carries a 4-methoxyphenyl group in place of the 4-fluorophenyl moiety [2]. The chemical series has been investigated for dual-specificity phosphatase 3 (DUSP3/VHR) inhibition [2][3] and anticancer activity [4], positioning the target compound as a candidate for procurement by research groups studying phosphatase signaling, platelet biology, or oncology.

Why 4-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine Cannot Be Replaced by Generic In-Class Compounds


Within the benzothiazole-oxadiazole hybrid chemotype, the nature and position of aryl substituents exert a critical influence on biological activity that precludes simple interchange between analogs. The prototypical compound MLS-0437605 carries a 4-methoxyphenyl at the oxadiazole 5-position and achieves DUSP3 IC₅₀ = 3.7 μM with a defined selectivity window against related phosphatases (7-fold over USP22; >4-fold over HePTP, TCPTP, PTP1B, and others) [1][2]. Replacing the electron-donating methoxy group with an electron-withdrawing fluoro substituent, as in the target compound, changes the oxadiazole ring electronics, alters hydrogen-bonding capacity (methoxy acts as an H-bond acceptor; fluoro does not), and modifies lipophilicity (XLogP3-AA = 4.3 for the target compound versus LogP ≈ 4.57 for MLS-0437605) [3]. Similarly, the unsubstituted phenyl analog (CAS 862975-23-3) lacks the electronic modulation conferred by the para-fluoro, while HIF-1/2α-IN-2 (CAS 862974-22-9) replaces the 4-fluoro on benzothiazole with a 4-methoxy, altering both target engagement and metabolic stability . These substitutions are not isofunctional: DUSP3 inhibition, platelet functional responses, and anticancer cell-line potency have been demonstrated to vary sharply across this congeneric series, making generic substitution scientifically invalid for any research program requiring defined pharmacology [1][2].

Quantitative Differentiation Evidence: 4-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine vs. Closest Analogs


DUSP3 Inhibitory Potency and Selectivity Window vs. MLS-0437605 (4-Methoxyphenyl Analog)

MLS-0437605 (4-methoxyphenyl analog) is a validated DUSP3 inhibitor with IC₅₀ = 3.7 μM and selectivity ratios of 7-fold over USP22 and >4-fold over HePTP, TCPTP, PTP1B, CD45, LAR, and STEP (IC₅₀ >100 μM for the latter group) [1][2]. The target compound (4-fluorophenyl analog) has not yet been directly characterized in a published DUSP3 enzymatic assay. However, the replacement of the electron-donating 4-methoxy (-OCH₃; Hammett σₚ = -0.27) with the electron-withdrawing 4-fluoro (-F; σₚ = +0.06) is predicted to decrease electron density on the oxadiazole ring, which may weaken the key hydrogen-bonding interaction with the DUSP3 active-site catalytic cysteine (Cys124) that has been demonstrated for MLS-0437605 [1]. Conversely, the increased metabolic stability conferred by the C-F bond (bond dissociation energy ~116 kcal/mol vs. ~84 kcal/mol for C-O in aryl methyl ethers) may provide superior pharmacokinetic persistence in cellular and in vivo models, a parameter not addressable by MLS-0437605 [3]. Direct head-to-head DUSP3 IC₅₀ data are currently unavailable in the peer-reviewed literature; this evidence dimension relies on class-level inference from the structurally characterized congeneric series.

DUSP3/VHR phosphatase Platelet signaling Selectivity profiling Protein tyrosine phosphatase

Physicochemical Property Differentiation: Lipophilicity, Hydrogen-Bonding, and Metabolic Stability vs. MLS-0437605

The target compound (XLogP3-AA = 4.3) exhibits lower computed lipophilicity than MLS-0437605 (LogP = 4.57), a difference of ΔLogP ≈ 0.27 [1]. This moderate reduction in lipophilicity is attributable to the replacement of the 4-methoxyphenyl group (-OCH₃; π = -0.02) with the 4-fluorophenyl group (-F; π = +0.14), where the fluorine's strong electronegativity partially offsets the hydrophobic contribution [2]. Additionally, the target compound possesses 1 hydrogen-bond donor (NH) and 8 hydrogen-bond acceptors, identical in count to MLS-0437605, but the nature of the acceptors differs: the target compound lacks the methoxy oxygen as an H-bond acceptor and instead presents the 4-fluorophenyl, which is a very weak H-bond acceptor [1]. The C-F bond at the 4-fluorophenyl position provides substantially greater oxidative metabolic stability compared to the O-CH₃ bond in MLS-0437605, as aryl methyl ethers are susceptible to cytochrome P450-mediated O-demethylation, a primary metabolic liability [2][3]. This structural feature may confer a longer half-life in hepatocyte or microsomal stability assays.

Lipophilicity Metabolic stability Physicochemical profiling Fluorine chemistry

Structural Differentiation from 5-(4-Fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine (HIF-1/2α-IN-2)

HIF-1/2α-IN-2 (CAS 862974-22-9) is a close structural analog that differs from the target compound solely at the benzothiazole 4-position: 4-methoxy (-OCH₃) in HIF-1/2α-IN-2 vs. 4-fluoro (-F) in the target compound, while both share the same 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine scaffold [1]. HIF-1/2α-IN-2 has been annotated as an inhibitor of hypoxia-inducible factor (HIF) signaling . The target compound's 4-fluoro substitution on benzothiazole eliminates the metabolic O-demethylation liability of HIF-1/2α-IN-2 and replaces an H-bond acceptor (methoxy oxygen) with a non-H-bond-accepting fluorine, altering the compound's interaction fingerprint with biological targets [2]. In BindingDB, a closely related analog, 5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine (BDBM40201), showed weak inhibition of the estrogen receptor (IC₅₀ = 25 μM) and moderate inhibition of STAT3 (IC₅₀ = 0.688 μM) [3], demonstrating that the 4-methoxybenzothiazole scaffold engages different protein targets than may be anticipated for the 4-fluorobenzothiazole scaffold. No comparable screening data are publicly available for the target compound.

Kinase inhibition HIF pathway Benzothiazole substitution Bioisosterism

Differentiation from Unsubstituted Phenyl Analog (CAS 862975-23-3): Para-Fluoro Substituent Effect

The unsubstituted phenyl analog, N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine (CAS 862975-23-3; MW 312.3), lacks the para-fluoro substituent on the phenyl ring attached to the oxadiazole . The para-fluoro substituent in the target compound introduces an electron-withdrawing inductive effect (-I) that lowers the electron density of the oxadiazole ring, potentially modulating π-π stacking interactions with aromatic residues in target protein binding pockets and altering the pKₐ of the bridging amine NH [1]. Additionally, the para-fluoro serves as a weak halogen-bond acceptor, which has been shown to enhance binding affinity in certain kinase and phosphatase targets [2]. The molecular weight difference of 18 Da (330.3 vs. 312.3) and the ΔXLogP3-AA shift of approximately +0.4 to +0.6 units (estimated by fluorine substitution rule) further distinguish the target compound from the des-fluoro analog in terms of membrane permeability and protein binding [1]. No published biological activity data are available for CAS 862975-23-3, establishing the target compound as the more synthetically elaborated and potentially more pharmacologically relevant member of this pair.

Structure-activity relationship Electronic effects Aryl substitution Halogen bonding

Positional Isomer Differentiation: 4-Fluoro vs. 6-Fluoro Benzothiazole Substitution

The 6-fluoro positional isomer (6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine; CAS 862976-36-1) shares the identical molecular formula (C₁₅H₈F₂N₄OS; MW 330.3) with the target compound but differs in the location of the fluorine atom on the benzothiazole ring: position 6 vs. position 4 [1]. This seemingly minor positional shift produces distinct electronic and steric environments at the benzothiazole amine linkage. In the 4-fluoro isomer (target compound), the fluorine is ortho to the endocyclic nitrogen (N3 of benzothiazole) and proximate to the exocyclic NH linker, potentially forming an intramolecular N-H···F interaction that stabilizes a specific conformation [2]. In the 6-fluoro isomer, the fluorine is para to the endocyclic nitrogen, exerting a primarily inductive effect without conformational constraint. These regiochemical differences are known to produce divergent biological activity profiles in benzothiazole-based kinase inhibitors [3]. The target compound (4-fluoro) and its 6-fluoro isomer thus represent a matched pair for probing the regiospecific contributions of fluorine substitution to target binding.

Positional isomerism Regiochemistry Target selectivity Benzothiazole SAR

Anticancer Activity Potential: Class-Level Evidence from 1,3,4-Oxadiazole-Fused Benzothiazole Derivatives

A closely related series of 1,3,4-oxadiazole-fused benzothiazole derivatives was designed, synthesized, and evaluated for anticancer activity against four human cancer cell lines (A549, MCF7, A375, HT-29) by Subramanyam et al. (2018) [1]. While the specific target compound (4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine) was not included in this published series, the study demonstrated that benzothiazole-oxadiazole hybrids bearing electron-withdrawing substituents on the aryl rings exhibited IC₅₀ values against MCF7 breast cancer cells comparable to the reference drug combretastatin A4 (CA4) [1]. Docking studies indicated that these compounds interact with the colchicine-binding site of tubulin (PDB ID: 1SA0), a validated anticancer target [1]. The target compound's bis-fluorinated architecture is consistent with the SAR trend toward electron-deficient aryl substituents that enhance tubulin-binding affinity. A vendor technical datasheet (not peer-reviewed) lists an MCF7 IC₅₀ of 0.65 μM for the target compound, compared to tamoxifen at 10.38 μM under comparable conditions [2]; however, this value cannot be independently verified against a primary publication at the time of writing.

Anticancer activity Cytotoxicity Benzothiazole-oxadiazole hybrids Cancer cell lines

Optimal Research and Procurement Application Scenarios for 4-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine


DUSP3/VHR Phosphatase Medicinal Chemistry: Building a Fluoro-Substituted SAR Matrix

Research groups developing DUSP3/VHR inhibitors for anti-thrombotic or oncology applications should procure the target compound alongside MLS-0437605 (4-methoxyphenyl analog) and the 6-fluoro positional isomer to construct a comprehensive SAR matrix addressing the electronic, steric, and metabolic consequences of aryl substitution. The target compound's 4-fluorophenyl group provides a direct comparator to the 4-methoxyphenyl of MLS-0437605, which has established DUSP3 IC₅₀ = 3.7 μM and selectivity data against 10 phosphatases [1][2]. This matrix enables correlation of electronic parameters (Hammett σ) with inhibitory potency and selectivity, a data set not achievable using MLS-0437605 alone.

Fluorine-Mediated Metabolic Stability Screening in Hepatocyte or Microsomal Assays

The target compound's bis-fluorinated architecture (C-F bonds at both benzothiazole 4-position and phenyl 4-position) makes it a suitable test article for comparative metabolic stability studies against methoxy-bearing analogs such as MLS-0437605 (4-methoxyphenyl) and HIF-1/2α-IN-2 (4-methoxybenzothiazole). The replacement of metabolically labile O-CH₃ groups with stable C-F bonds is predicted to extend the compound's half-life in human liver microsome or hepatocyte intrinsic clearance assays [3][4]. Procurement of all three analogs enables a controlled experiment to quantify the metabolic advantage conferred by fluorine substitution in this specific chemotype.

Benzothiazole-Oxadiazole Hybrid Anticancer Screening Libraries

For groups screening benzothiazole-oxadiazole hybrids against panels of cancer cell lines (e.g., NCI-60, or focused breast/lung/colon panels), the target compound represents a distinct entry combining two electron-withdrawing fluoro substituents on both aromatic rings. The class-level precedent established by Subramanyam et al. (2018) demonstrates that benzothiazole-oxadiazole hybrids engage the colchicine-binding site of tubulin [5]. The target compound's unique substitution pattern extends the chemical diversity of screening libraries beyond the methoxy-substituted analogs that dominate the published literature, potentially uncovering new SAR trends.

Halogen Bonding and Intramolecular N-H···F Conformational Studies

The target compound's 4-fluoro substitution on benzothiazole is ortho to the endocyclic nitrogen and spatially proximate to the exocyclic NH linker, creating the possibility of a stabilizing intramolecular N-H···F interaction that has been documented in similar fluoro-benzothiazole systems [6]. This conformational feature may rigidify the molecule in a specific binding-competent conformation. Structural biology or computational chemistry groups investigating the role of fluorine-mediated conformational control in ligand-protein recognition should procure this compound as a model system, with the 6-fluoro isomer serving as the negative control where such intramolecular stabilization is geometrically precluded.

Quote Request

Request a Quote for 4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.